![molecular formula C20H23N3O2 B7572921 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one](/img/structure/B7572921.png)
3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one, also known as BMQ, is a synthetic quinazoline derivative that has gained attention in recent years due to its potential therapeutic applications. This compound has been shown to have promising results in scientific research for various applications, including cancer treatment, neurological disorders, and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one is complex and involves multiple pathways. This compound has been shown to inhibit the activity of various enzymes such as topoisomerase II, protein kinase C, and phosphodiesterase, which are involved in cell proliferation, apoptosis, and signal transduction. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy metabolism and cellular homeostasis. Activation of the AMPK pathway by this compound leads to the inhibition of mTOR signaling, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. This compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells by activating the caspase cascade and inhibiting the NF-kB pathway. This compound has also been shown to reduce oxidative stress and inflammation in the brain by inhibiting the production of reactive oxygen species and cytokines. This compound has also been shown to increase the production of nitric oxide in the endothelial cells, leading to vasodilation and improved blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with good purity. This compound has also been extensively studied in scientific research studies, and its mechanism of action and biochemical and physiological effects are well understood. However, there are also some limitations to using this compound in lab experiments. This compound is a relatively new compound, and its long-term safety and toxicity have not been fully evaluated. In addition, the optimal dosage and administration of this compound for different therapeutic applications have not been established.
Orientations Futures
There are several future directions for the scientific research of 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one. One potential direction is to further investigate the potential therapeutic applications of this compound in cancer treatment, neurological disorders, and cardiovascular diseases. Another direction is to explore the synergistic effects of this compound with other therapeutic agents, such as chemotherapy, radiation therapy, and other neuroprotective agents. Furthermore, future research could focus on optimizing the synthesis method of this compound to improve its yield and purity and to develop new analogs of this compound with improved therapeutic properties.
Méthodes De Synthèse
3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one can be synthesized through a multi-step process that involves the reaction of 2-methyl-4-quinazolinone with benzylmethylamine and 2-chloro-1,3-propanediol. The reaction is carried out under reflux in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain this compound in a pure form. This synthesis method has been optimized to achieve a high yield of this compound with good purity.
Applications De Recherche Scientifique
3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one has been extensively studied for its potential therapeutic applications in various scientific research studies. One of the most promising applications of this compound is in cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
In addition to cancer treatment, this compound has also been studied for its potential applications in neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Furthermore, this compound has been studied for its potential applications in cardiovascular diseases such as hypertension and atherosclerosis. This compound has been shown to have vasodilatory effects by increasing the production of nitric oxide in the endothelial cells. This compound has also been shown to reduce the formation of foam cells and inhibit the proliferation of smooth muscle cells in the arterial walls, making it a potential therapeutic agent for the prevention and treatment of atherosclerosis.
Propriétés
IUPAC Name |
3-[3-[benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15-21-19-11-7-6-10-18(19)20(25)23(15)14-17(24)13-22(2)12-16-8-4-3-5-9-16/h3-11,17,24H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEFEYKNGKFBAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC(CN(C)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-Fluoro-2-(trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572857.png)




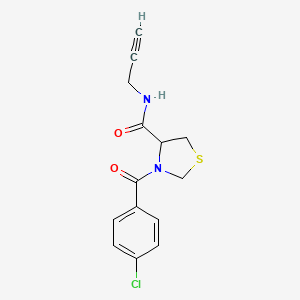
![Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane](/img/structure/B7572882.png)
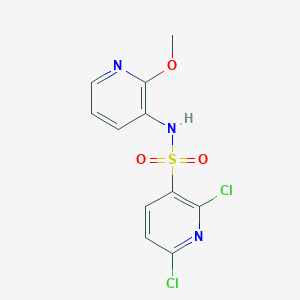

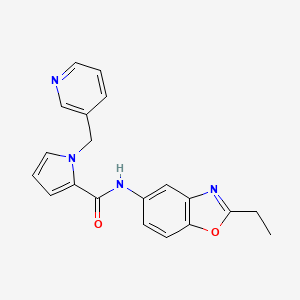
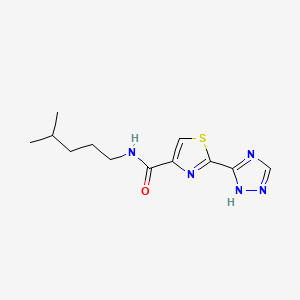
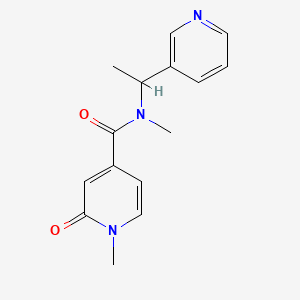
![[3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7572919.png)
![[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B7572924.png)